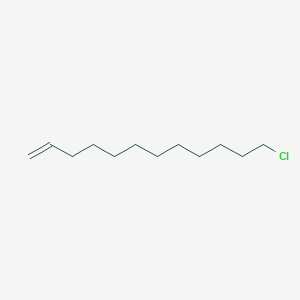
12-Chlorododec-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
12-Chlorododec-1-ene is an organic compound with the molecular formula C12H23Cl. It is a chlorinated derivative of dodecene, characterized by the presence of a chlorine atom attached to the first carbon of the dodecene chain. This compound is of interest in various chemical research and industrial applications due to its unique reactivity and properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
12-Chlorododec-1-ene can be synthesized through the chlorination of dodecene. The reaction typically involves the addition of chlorine gas (Cl2) to dodecene in the presence of a catalyst or under UV light to facilitate the reaction. The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to achieve high efficiency and yield. The process can be optimized by adjusting the flow rates, temperature, and concentration of reactants. The use of advanced catalysts and reaction monitoring systems can further enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
12-Chlorododec-1-ene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-), amines (NH2), or alkoxides (RO-).
Addition Reactions: The double bond in the dodecene chain can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation and Reduction: The compound can be oxidized to form corresponding alcohols or carboxylic acids, and reduced to form alkanes.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar solvents.
Addition: Halogens (Cl2, Br2) or hydrogen halides (HCl, HBr) in non-polar solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C).
Major Products
Substitution: Formation of alcohols, amines, or ethers.
Addition: Formation of dihalides or halohydrins.
Oxidation: Formation of alcohols or carboxylic acids.
Reduction: Formation of alkanes.
Applications De Recherche Scientifique
12-Chlorododec-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including surfactants and polymers.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for bioactive molecules.
Industry: Utilized in the production of specialty chemicals, lubricants, and additives.
Mécanisme D'action
The mechanism of action of 12-Chlorododec-1-ene involves its reactivity with various nucleophiles and electrophiles. The chlorine atom and the double bond in the dodecene chain are key reactive sites. The compound can interact with molecular targets through substitution and addition reactions, leading to the formation of new chemical entities. These interactions can affect molecular pathways and biological processes, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Dodecene: An alkene with a similar carbon chain but without the chlorine atom.
1-Bromododec-1-ene: A brominated derivative with similar reactivity but different halogen properties.
1-Iodododec-1-ene: An iodinated derivative with distinct reactivity due to the larger iodine atom.
Uniqueness
12-Chlorododec-1-ene is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom makes the compound more reactive in substitution reactions compared to its non-halogenated counterpart, 1-Dodecene. Additionally, the compound’s reactivity can be fine-tuned by the choice of reagents and reaction conditions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
117599-67-4 |
|---|---|
Formule moléculaire |
C12H23Cl |
Poids moléculaire |
202.76 g/mol |
Nom IUPAC |
12-chlorododec-1-ene |
InChI |
InChI=1S/C12H23Cl/c1-2-3-4-5-6-7-8-9-10-11-12-13/h2H,1,3-12H2 |
Clé InChI |
QPKMYSABIIWIIS-UHFFFAOYSA-N |
SMILES canonique |
C=CCCCCCCCCCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















